2-Amino-5-methylsulfanylpentanoic acid; hydrochloride, also known as L-homomethionine, is an organic compound classified as an alpha amino acid. This compound features a methylthio group attached to the pentanoic acid backbone, making it a derivative of methionine. Its chemical formula is and it has a molecular weight of approximately 163.238 g/mol . The compound is utilized in various scientific applications, particularly in studies related to amino acids and their metabolic roles.
L-homomethionine is categorized under alpha amino acids, which are characterized by the presence of an amino group () attached to the carbon atom adjacent to the carboxyl group (). It is also classified as an organic acid, due to its carboxylic acid functional group. This compound can be found in certain foods such as cocoa beans, pepper, hazelnuts, oyster mushrooms, and kiwis, indicating its potential role as a biomarker for dietary intake .
The molecular structure of 2-amino-5-methylsulfanylpentanoic acid consists of a pentanoic acid chain with an amino group at one end and a methylthio group at the fifth carbon position. The structural formula can be represented as follows:
2-Amino-5-methylsulfanylpentanoic acid can participate in various chemical reactions typical of amino acids, including:
The reaction mechanisms generally involve nucleophilic attacks by the amino or carboxyl groups on electrophilic centers of other molecules, often facilitated by catalysts or specific reaction conditions.
The mechanism of action for 2-amino-5-methylsulfanylpentanoic acid primarily involves its role as a substrate in metabolic pathways. It participates in protein synthesis and serves as a precursor for other biologically important molecules.
Research indicates that L-homomethionine may influence metabolic processes associated with sulfur-containing amino acids, potentially impacting cellular functions related to detoxification and antioxidant defense mechanisms .
Relevant data suggest that it has been detected in various food sources, which opens avenues for nutritional studies .
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